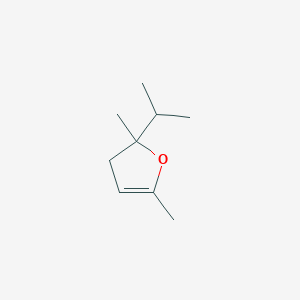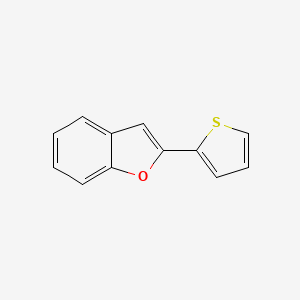
Benzofuran, 2-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiophen-2-yl)benzofuran is a heterocyclic compound that combines the structural features of both thiophene and benzofuran. These types of compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of 2-(Thiophen-2-yl)benzofuran makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the intramolecular Friedel–Crafts reaction, which is catalyzed by phosphoric acid and exhibits good functional group tolerance . Another approach involves the use of transition-metal-free one-pot processes that enable the synthesis of benzofuran derivatives with high reaction efficiency and mild conditions .
Industrial Production Methods: Industrial production methods for 2-(Thiophen-2-yl)benzofuran are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of microwave-assisted synthesis and other advanced techniques can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Thiophen-2-yl)benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
2-(Thiophen-2-yl)benzofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)benzofuran involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Benzothiophene: Similar in structure but contains a sulfur atom in place of the oxygen atom in benzofuran.
Thiophene: A simpler structure that lacks the fused benzene ring present in benzofuran.
Benzofuran: Lacks the thiophene moiety but shares the benzofuran core structure.
Uniqueness: 2-(Thiophen-2-yl)benzofuran is unique due to its combination of the benzofuran and thiophene rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
CAS No. |
65246-50-6 |
|---|---|
Molecular Formula |
C12H8OS |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-thiophen-2-yl-1-benzofuran |
InChI |
InChI=1S/C12H8OS/c1-2-5-10-9(4-1)8-11(13-10)12-6-3-7-14-12/h1-8H |
InChI Key |
YEQNGHAGURSWSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



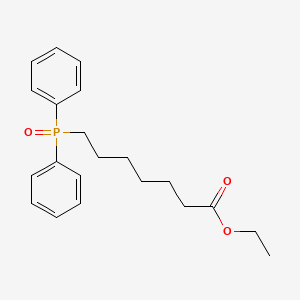
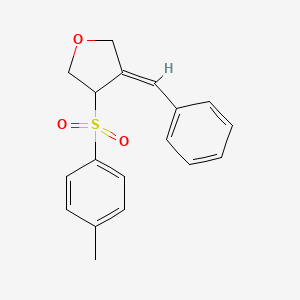
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one](/img/structure/B15210668.png)
![4H-1-Benzopyran-4-one, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-](/img/structure/B15210684.png)
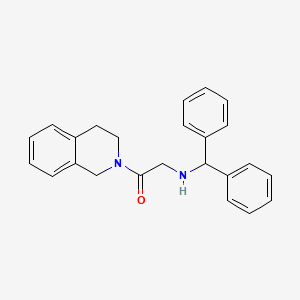

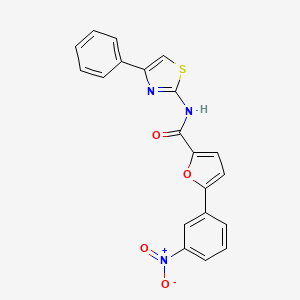
![Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)-](/img/structure/B15210708.png)
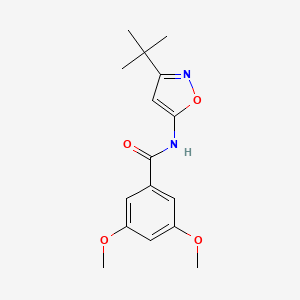
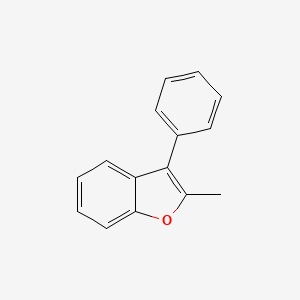

![2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15210756.png)
